6-Chloro-4-(cyclobutylamino)nicotinonitrile
Description
6-Chloro-4-(cyclobutylamino)nicotinonitrile (CAS: 1956325-80-6) is a nicotinonitrile derivative with the molecular formula C₁₀H₁₀ClN₃ . Its structure features a chlorine atom at position 6, a cyclobutylamino group at position 4, and a nitrile group at position 3 of the pyridine ring. The cyclobutylamino substituent introduces steric bulk and conformational constraints, which may influence binding interactions in biological systems or synthetic reactivity.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
6-chloro-4-(cyclobutylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c11-10-4-9(7(5-12)6-13-10)14-8-2-1-3-8/h4,6,8H,1-3H2,(H,13,14) |
InChI Key |
PGMNUUDQBVWDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=NC=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclobutylamino)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(cyclobutylamino)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amines derived from the reduction of the nitrile group.
Oxidation Products: Oxidized derivatives with different functional groups.
Scientific Research Applications
6-Chloro-4-(cyclobutylamino)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 6-Chloro-4-(cyclobutylamino)nicotinonitrile and their distinguishing features:
Physicochemical Properties
- Solubility: The cyclobutyl group’s hydrophobicity likely reduces aqueous solubility compared to methyl or amino-substituted analogs (e.g., 6-chloro-4-methylnicotinonitrile) . Aldehyde-containing derivatives (e.g., 6-Chloro-4-(ethylamino)nicotinaldehyde) may exhibit higher reactivity but lower stability .
- Thermal Stability: Halogenated derivatives (e.g., 2,4-Dichloro-6-methylnicotinonitrile) are thermally stable due to strong C-Cl bonds, whereas amino-substituted compounds may decompose under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
